

An In-depth Technical Guide to 3,5-bis(difluoromethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No.: B1310946

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-bis(difluoromethyl)-1H-pyrazole**, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its identification, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Core Identification and Properties

3,5-bis(difluoromethyl)-1H-pyrazole is a unique molecule featuring a central pyrazole ring functionalized with two difluoromethyl groups. These fluorine-containing moieties are known to significantly modulate the physicochemical and biological properties of organic compounds, often enhancing metabolic stability, binding affinity, and lipophilicity.

Chemical Identification

A summary of the key identifiers for **3,5-bis(difluoromethyl)-1H-pyrazole** is presented in Table 1.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value
CAS Number	77614-79-0[1][2][3][4]
IUPAC Name	3,5-bis(difluoromethyl)-1H-pyrazole[1][2][3]
Molecular Formula	C ₅ H ₄ F ₄ N ₂ [1][2]
SMILES	C1=C(NN=C1C(F)F)C(F)F[1][2]
InChI	InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)[1][2][3]
InChIKey	YYPFZXBEOCAFDL-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are outlined in Table 2.

Property	Value
Molecular Weight	168.09 g/mol [1][2]
Physical Form	Solid
Purity	Typically ≥95%[4]
Computed XLogP3	1.5

Synthesis and Characterization

The synthesis of fluorinated pyrazoles is a significant area of research in heterocyclic chemistry. The unique properties imparted by the difluoromethyl groups make these compounds attractive targets for various applications.

Experimental Protocol: Synthesis

The predominant synthetic route for constructing the 3,5-disubstituted pyrazole core is through cyclocondensation reactions. A general and effective method involves the reaction of a 1,3-dicarbonyl compound (or a suitable precursor) with a hydrazine derivative. For **3,5-**

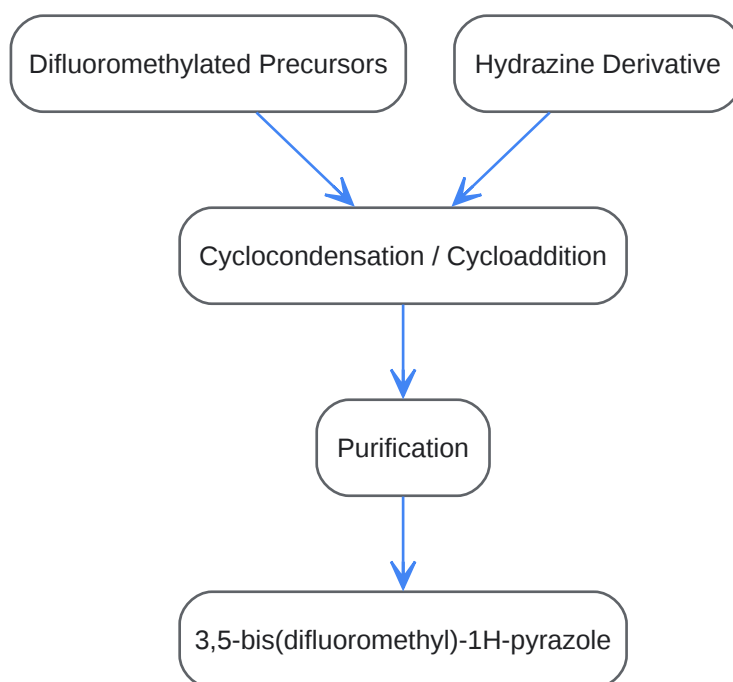
bis(difluoromethyl)-1H-pyrazole, this would typically involve a difluoromethylated 1,3-dicarbonyl equivalent.

Representative Synthesis Protocol:

A common approach is the [3+2] cycloaddition reaction. This method offers high efficiency and good yields for producing 3,5-bis(fluoroalkyl)pyrazoles.^[1]

- **Preparation of Hydrazonoyl Bromide:** A difluoroacetohydrazonoyl bromide is prepared as a key intermediate. This is often generated from the corresponding hydrazone by reaction with a brominating agent.
- **Cycloaddition Reaction:** The difluoroacetohydrazonoyl bromide is reacted with a difluoromethyl-substituted alkene in the presence of a suitable base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
- **Workup and Purification:** The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired **3,5-bis(difluoromethyl)-1H-pyrazole**.

Below is a DOT script visualizing the general synthesis workflow.



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Caption: General synthesis workflow for **3,5-bis(difluoromethyl)-1H-pyrazole**.

Experimental Protocol: Characterization

The structural confirmation and purity assessment of the synthesized **3,5-bis(difluoromethyl)-1H-pyrazole** are typically performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of each difluoromethyl group (CHF_2) due to coupling with the two fluorine atoms. The pyrazole ring protons will also exhibit distinct signals. For a related compound, (E)-4-methylbenzaldehyde O-(3-(difluoromethyl)-1-methyl-1(H)-pyrazole-4-carbonyl) oxime, the CHF_2 proton appears as a triplet at approximately 7.12 ppm with a coupling constant (J) of around 53.8 Hz.[5]
 - ^{13}C NMR: The carbon NMR spectrum will show a triplet for the carbon of the difluoromethyl group due to coupling with the fluorine atoms. In the aforementioned related compound, this signal appears at about 109.3 ppm with a J-coupling of approximately 237.1 Hz.[5]

- ^{19}F NMR: This technique is highly informative for fluorinated compounds and will show characteristic signals for the difluoromethyl groups.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-F bonds.

Applications in Drug Development

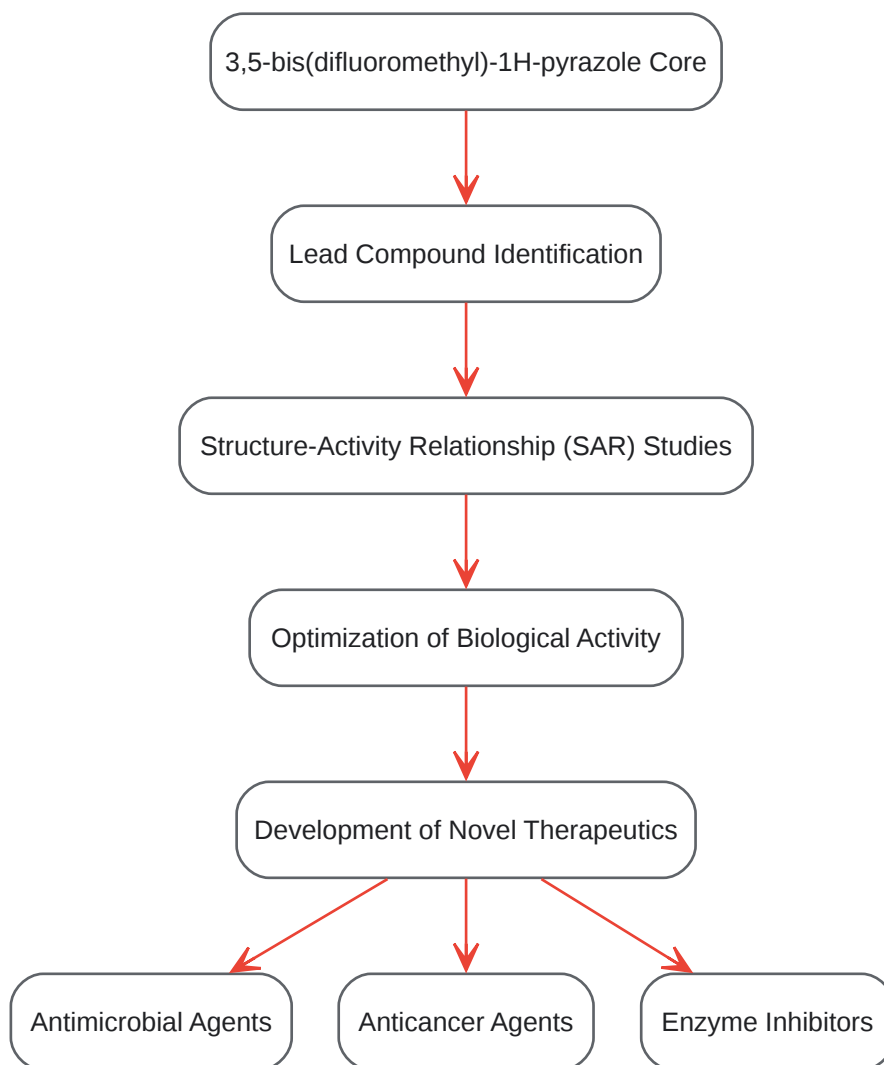
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of difluoromethyl groups can further enhance the therapeutic potential of pyrazole derivatives.

Potential Therapeutic Areas

Derivatives of **3,5-bis(difluoromethyl)-1H-pyrazole** are being explored for a variety of therapeutic applications:

- Antimicrobial Agents: Fluorinated pyrazoles have shown promising activity against various bacterial strains.^[4] For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been reported as potent growth inhibitors of drug-resistant bacteria, including MRSA.^{[4][6]}
- Anticancer Properties: The pyrazole nucleus is a core component of several anticancer drugs. Derivatives of **3,5-bis(difluoromethyl)-1H-pyrazole** are being investigated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition: This class of compounds may act as inhibitors for specific enzymes involved in various metabolic pathways, contributing to their therapeutic effects.
- Agricultural Chemicals: Due to their biological activity, these compounds are also used in the formulation of fungicides and herbicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is a key component in a number of modern fungicides that act by inhibiting succinate dehydrogenase.

The following diagram illustrates the logical relationships in the application of this compound in drug discovery.



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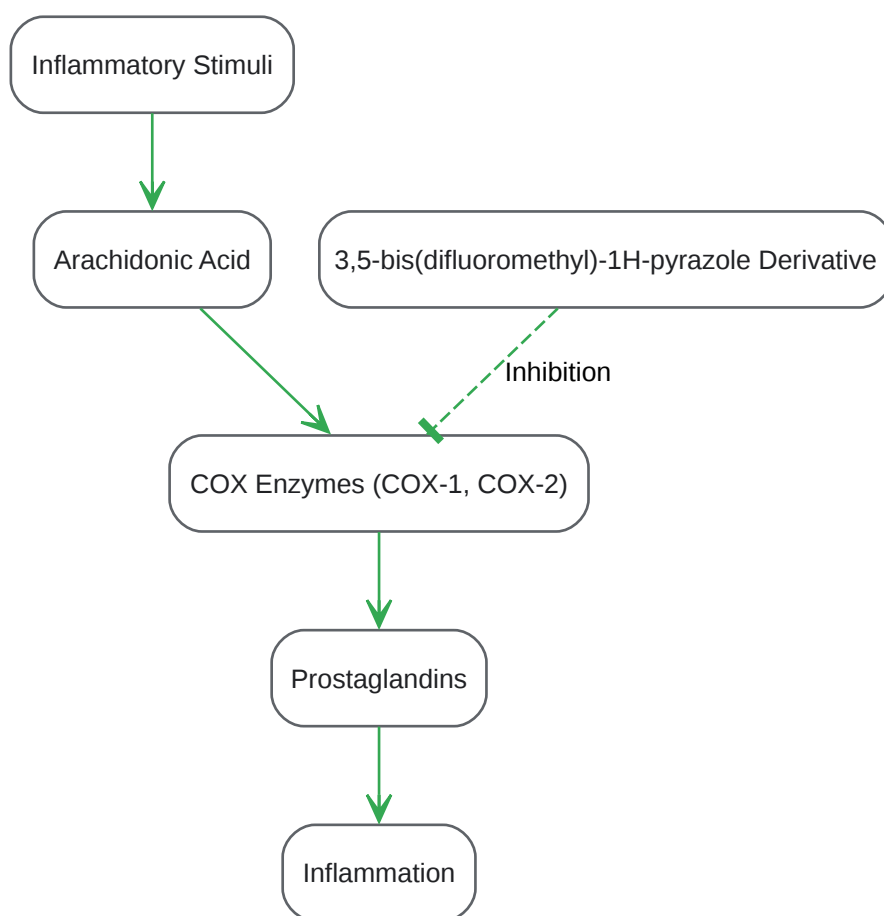
Caption: Drug discovery workflow involving **3,5-bis(difluoromethyl)-1H-pyrazole**.

Biological Activity and Signaling Pathways

While specific signaling pathways for **3,5-bis(difluoromethyl)-1H-pyrazole** are still under investigation, the biological activities of related pyrazole derivatives provide insights into its potential mechanisms of action.

Many pyrazole-containing compounds with anti-inflammatory properties, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It is plausible that **3,5-bis(difluoromethyl)-1H-pyrazole** derivatives could exert anti-inflammatory effects through a similar mechanism.

Below is a diagram of the putative anti-inflammatory signaling pathway.



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Caption: Putative anti-inflammatory signaling pathway.

In conclusion, **3,5-bis(difluoromethyl)-1H-pyrazole** represents a valuable building block for the development of new chemical entities with potential applications in medicine and agriculture. Further research into its synthesis, biological activities, and mechanisms of action is warranted to fully exploit its therapeutic potential.

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